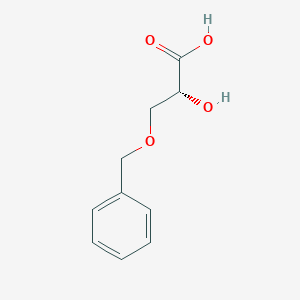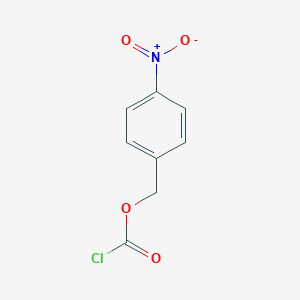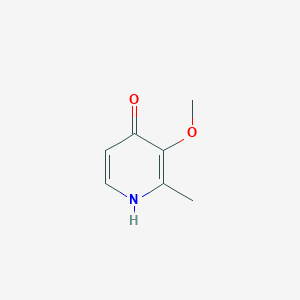
4-(dimethoxymethyl)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylpentanal dimethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. This compound is characterized by its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpentanal dimethyl acetal typically involves the reaction of 2-propylpentanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal. Common acid catalysts used include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of dimethyl acetals can be optimized by using excess methanol and removing the water produced during the reaction to drive the equilibrium towards the formation of the acetal. Techniques such as using molecular sieves or a Dean-Stark trap are employed to remove water .
化学反応の分析
Types of Reactions: 2-Propylpentanal dimethyl acetal undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to the original aldehyde and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the acetal to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 2-Propylpentanal and methanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学的研究の応用
2-Propylpentanal dimethyl acetal has various applications in scientific research, including:
Chemistry: Used as a protecting group for aldehydes and ketones during multi-step organic synthesis.
Biology: Studied for its potential metabolic conversion to bioactive compounds.
Medicine: Investigated as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-propylpentanal dimethyl acetal involves its stability and reactivity under specific conditions. In acidic environments, the acetal can be hydrolyzed to release the original aldehyde, which can then participate in further chemical reactions. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon and subsequent formation of hemiacetal and acetal intermediates .
類似化合物との比較
- 2-Propylpentanal diethyl acetal
- 2-Propylpentanal diisopropyl acetal
- 2-Propylpentanal dipropyl acetal
Comparison: 2-Propylpentanal dimethyl acetal is unique due to its specific reactivity and stability profile. Compared to its diethyl and diisopropyl counterparts, the dimethyl acetal is more volatile and has a lower boiling point, making it easier to handle in certain chemical processes . Additionally, the dimethyl acetal is more readily hydrolyzed under acidic conditions, providing a convenient route for the release of the original aldehyde .
特性
CAS番号 |
124345-16-0 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC名 |
4-(dimethoxymethyl)heptane |
InChI |
InChI=1S/C10H22O2/c1-5-7-9(8-6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 |
InChIキー |
WJZQRVYBJZHRLM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(OC)OC |
正規SMILES |
CCCC(CCC)C(OC)OC |
Key on ui other cas no. |
124345-16-0 |
同義語 |
1,1-dimethoxy-2-propylpentane 2-propylpentanal dimethyl acetal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B46167.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)

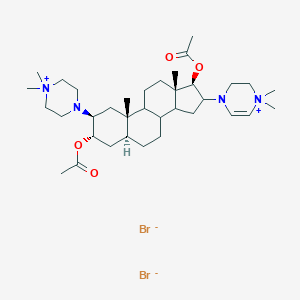

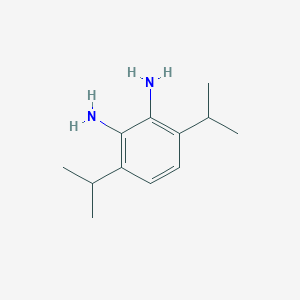
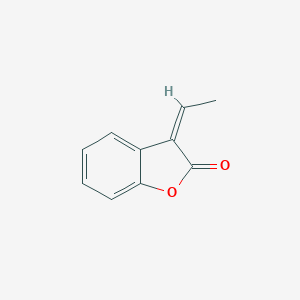

![N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE](/img/structure/B46192.png)
